
2-Fluoro-8-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI It is a derivative of naphthalene, where the hydrogen atoms at positions 7 and 1 are replaced by fluorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-iodonaphthalene can be achieved through several methods. One common approach involves the diazotization of 7-fluoro-1-naphthylamine followed by a Sandmeyer reaction with potassium iodide. The reaction conditions typically involve the use of an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods: In an industrial setting, the production of 7-fluoro-1-iodonaphthalene may utilize continuous flow technology to enhance safety and efficiency. This method involves the use of a magnesium packed-bed column for the generation of Grignard reagents, which are then reacted with electrophiles to produce the desired compound . This approach minimizes the risks associated with handling reactive intermediates and allows for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Chen’s reagent (methyl fluorosulfonyldifluoroacetate) and copper(II) chloride in dimethylformamide at 110°C.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Trifluoromethylated Aromatics: Obtained from trifluoromethylation reactions.
Biaryl Compounds: Formed through cross-coupling reactions with other aromatic halides or boronic acids.
Scientific Research Applications
7-Fluoro-1-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties and biological activities.
Mechanism of Action
The mechanism of action of 7-fluoro-1-iodonaphthalene primarily involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The presence of both fluorine and iodine atoms allows for selective functionalization, enabling the introduction of diverse functional groups into the naphthalene core. This versatility is crucial for the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
1-Iodonaphthalene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
7-Fluoronaphthalene: Lacks the iodine atom, limiting its use in cross-coupling reactions.
2-Fluoro-8-iodonaphthalene: Another isomer with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 7-Fluoro-1-iodonaphthalene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. This dual substitution allows for a broader range of chemical transformations compared to its mono-substituted counterparts, making it a valuable compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
7-fluoro-1-iodonaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESCNAQOFEVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
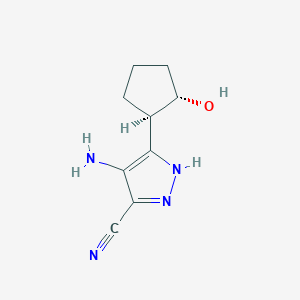
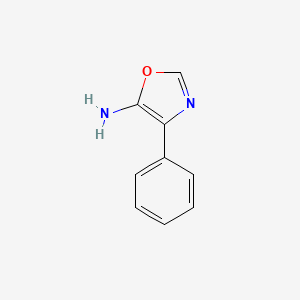
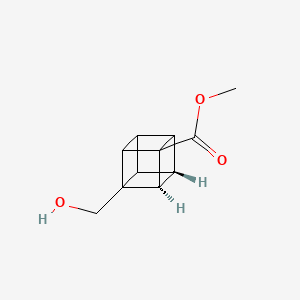
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
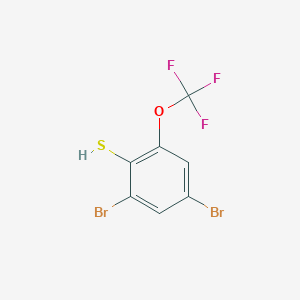
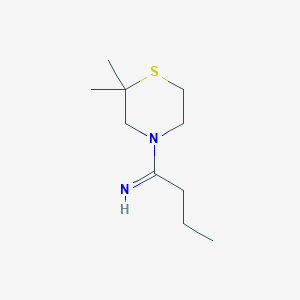
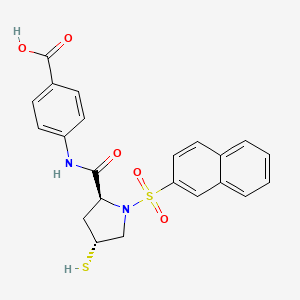

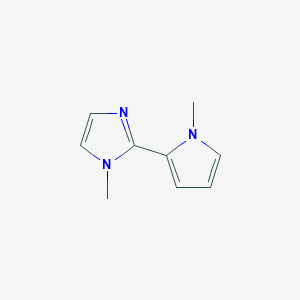
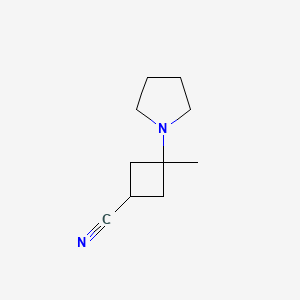
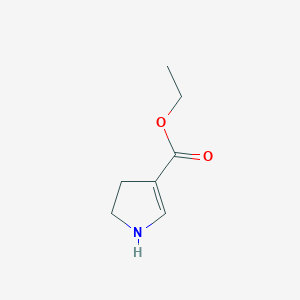

![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
